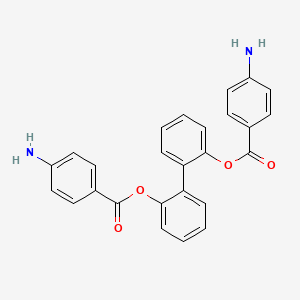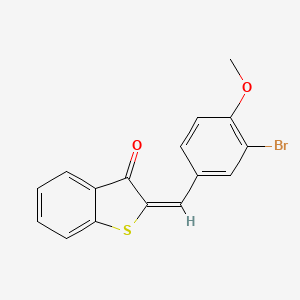![molecular formula C13H14N4O3 B5514578 1-{4-[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]phenyl}ethanone](/img/structure/B5514578.png)
1-{4-[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]phenyl}ethanone
Übersicht
Beschreibung
The compound is involved in various chemical reactions and has been synthesized through different methods. It plays a role in the formation of various heterocyclic compounds and has shown potential in various fields, including antiviral and anticancer applications.
Synthesis Analysis
- The synthesis involves the reaction of specific intermediates like 3-amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl ethanone, leading to the formation of the compound through processes like diazotization and coupling reactions (Attaby et al., 2006).
Molecular Structure Analysis
- The molecular structure of similar compounds, such as 4,6-bis(benzyloxy)-1,3,5-triazin-2-ylamine, indicates variations in the planarity of phenyl rings and triazine rings, suggesting a complex structural configuration (Bolte et al., 1999).
Chemical Reactions and Properties
- This compound undergoes various chemical reactions, including oxidation, coupling, and condensation, leading to the formation of amides, esters, and other derivatives (Collins et al., 1999).
Physical Properties Analysis
- The physical properties of similar triazine compounds are influenced by factors such as hydrogen bonding and the presence of different functional groups, which affect their crystalline structure and stability (Dolzhenko et al., 2011).
Chemical Properties Analysis
- The compound's chemical properties are characterized by its reactivity towards other chemical agents, which is influenced by its molecular structure. It shows reactivity in various synthesis processes and has the potential for forming a range of derivatives (Mojzych et al., 2007).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity : A study demonstrated the synthesis of Triazine Chalcone derivatives using 1-(4-((4,6-dimethoxy-1,3,5-triazin-2-yl)amino)phenyl)ethanone and evaluated their antibacterial and antifungal activities. Several of these derivatives showed good antimicrobial properties against various bacterial and fungal strains (Shinde, Dake, & Pawar, 2019).
Antiviral Activity : Another research focused on the synthesis of compounds starting with a similar structure, which were then used to create a range of derivatives. These compounds were evaluated for their antiviral activities, specifically against HSV1 and HAV-MBB (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Synthesis of Novel Derivatives : Research has been conducted on synthesizing novel derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety, starting from a related ethanone compound. Some of these new compounds exhibited moderate effects against certain bacterial and fungal species (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).
Chemical Reactions and Synthesis : Various studies have explored the chemical reactions and synthesis processes involving compounds structurally related to 1-{4-[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]phenyl}ethanone. These include investigations into oxidation products (Collins, Hughes, & Johnson, 1999), reactions with 1,2-dibromoethane (Rybakova & Kim, 2021), and electrochemical syntheses (Largeron & Fleury, 1998).
Anticonvulsant Evaluation : In medicinal chemistry, related derivatives have been synthesized and evaluated for their anticonvulsant properties. Specific compounds demonstrated significant activity in tests, suggesting potential therapeutic applications (Ahuja & Siddiqui, 2014).
Structural Studies : The molecular structures of certain derivatives have been determined, revealing insights into their potential as inhibitors in cancer chemotherapy (Camerman, Smith, & Camerman, 1978).
Synthesis of NK1 Receptor Antagonist : Research involving a direct condensation process related to this compound led to the development of a NK1 receptor antagonist, showcasing its role in medicinal chemistry (Brands et al., 2003).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[4-[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-8(18)9-4-6-10(7-5-9)14-11-15-12(19-2)17-13(16-11)20-3/h4-7H,1-3H3,(H,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQROPQDFTGFDOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=N2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)amino]phenyl]ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}benzamide hydrochloride](/img/structure/B5514497.png)

![3-ethyl-5-{(2S)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B5514507.png)

![2-methoxy-4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate](/img/structure/B5514524.png)
![2-[(3,4-dichlorophenyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B5514533.png)
![2-[(4-chlorophenyl)thio]-N-3-pyridinylacetamide](/img/structure/B5514540.png)
![methyl 4-[(4-morpholinylcarbonothioyl)amino]benzoate](/img/structure/B5514544.png)
![8-fluoro-N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5514550.png)

![N-[(1S)-1-benzyl-2-methoxyethyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5514570.png)
![N-(4-methylphenyl)-N-[4-oxo-4-(1-piperidinyl)butyl]methanesulfonamide](/img/structure/B5514584.png)

